molecular formula C19H14N2O3 B14581758 N-(4-Nitrophenyl)-9H-xanthen-9-amine CAS No. 61307-86-6

N-(4-Nitrophenyl)-9H-xanthen-9-amine

Cat. No.: B14581758
CAS No.: 61307-86-6
M. Wt: 318.3 g/mol
InChI Key: KBZAVDVCFZRUIK-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-9H-xanthen-9-amine is an organic compound that features a xanthene core substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-9H-xanthen-9-amine typically involves the nitration of a xanthene derivative followed by amination. One common method includes the nitration of xanthene using nitric acid to introduce the nitro group, followed by a reduction step to convert the nitro group to an amine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-9H-xanthen-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as nitroso, amino, and halogenated compounds.

Scientific Research Applications

N-(4-Nitrophenyl)-9H-xanthen-9-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its vivid coloration properties.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-9H-xanthen-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the xanthene core can interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A phenolic compound with similar nitro substitution, used as a precursor in various chemical syntheses.

    N-(4-Bromophenyl)-9H-xanthen-9-amine: A structurally similar compound with a bromine substitution instead of a nitro group, used in different chemical applications.

Uniqueness

N-(4-Nitrophenyl)-9H-xanthen-9-amine is unique due to its combination of a xanthene core and a nitrophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61307-86-6

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

N-(4-nitrophenyl)-9H-xanthen-9-amine

InChI

InChI=1S/C19H14N2O3/c22-21(23)14-11-9-13(10-12-14)20-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19-20H

InChI Key

KBZAVDVCFZRUIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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